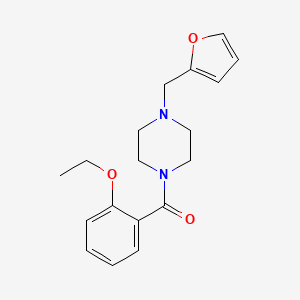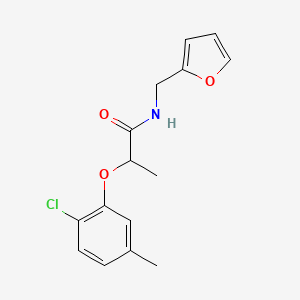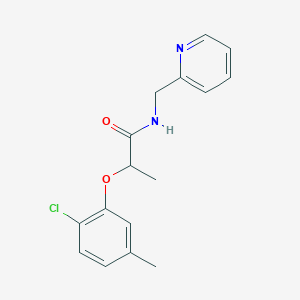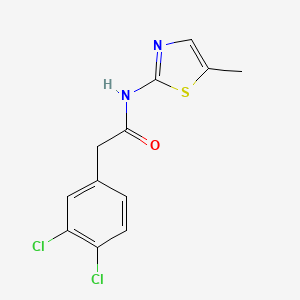
4-butyl-N-1,3-thiazol-2-ylbenzamide
Vue d'ensemble
Description
4-butyl-N-1,3-thiazol-2-ylbenzamide is a chemical compound that has gained significant attention in scientific research in recent years. It is a thiazole derivative that has been synthesized and studied for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-butyl-N-1,3-thiazol-2-ylbenzamide is not fully understood, but it is believed to involve the inhibition of PKC activity. PKC is a family of serine/threonine kinases that play a crucial role in cellular signaling pathways. Inhibition of PKC activity can lead to the modulation of various cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. It also exhibits antifungal activity against Candida albicans. In addition, it has been found to inhibit the growth of various cancer cell lines such as MCF-7, HeLa, and A549. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions such as Cu2+ and Zn2+.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-butyl-N-1,3-thiazol-2-ylbenzamide in lab experiments is its broad-spectrum antibacterial and antifungal activity. This makes it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-butyl-N-1,3-thiazol-2-ylbenzamide. One direction is the development of new antimicrobial agents based on this compound. Another direction is the study of its potential as a PKC inhibitor for the treatment of various diseases such as cancer and diabetes. Additionally, the compound's potential as a fluorescent probe for the detection of metal ions can be further explored. Finally, the synthesis of derivatives of this compound can be studied to improve its solubility and activity.
Applications De Recherche Scientifique
4-butyl-N-1,3-thiazol-2-ylbenzamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. It has been found to exhibit antibacterial, antifungal, and antitumor activities. It has also been studied as a potential inhibitor of protein kinase C (PKC) and as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
4-butyl-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-2-3-4-11-5-7-12(8-6-11)13(17)16-14-15-9-10-18-14/h5-10H,2-4H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNXTGWOHBXMIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B4431774.png)







![2-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4431834.png)




![2-phenoxy-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4431853.png)